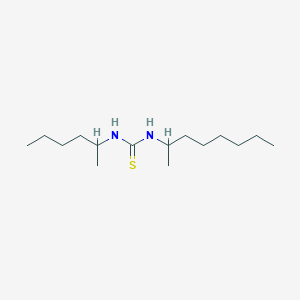
N,N,N-Trioctylundec-2-yn-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trioctylundec-2-yn-1-aminium bromide is a quaternary ammonium compound characterized by its long alkyl chains and a terminal alkyne group. This compound is known for its surfactant properties, which make it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trioctylundec-2-yn-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of trioctylamine with 11-bromo-1-undecyne in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion to the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of phase-transfer catalysts can also enhance the efficiency of the quaternization process.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trioctylundec-2-yn-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide.
Addition Reactions: The terminal alkyne group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or potassium hydroxide.
Addition Reactions: Often performed in the presence of catalysts like palladium or platinum, under mild to moderate temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or osmium tetroxide, usually in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Addition Reactions: The products include halogenated alkanes or alkenes, depending on the specific electrophile used.
Oxidation Reactions: The products can be diketones or carboxylic acids, depending on the extent of oxidation.
Scientific Research Applications
N,N,N-Trioctylundec-2-yn-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in antimicrobial formulations due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,N-Trioctylundec-2-yn-1-aminium bromide is primarily based on its surfactant properties. The long alkyl chains allow it to interact with lipid membranes, disrupting their structure and leading to cell lysis. This makes it effective as an antimicrobial agent. Additionally, the terminal alkyne group can participate in click chemistry reactions, making it useful in bioconjugation and other chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with surfactant properties, but with shorter alkyl chains.
Cetyltrimethylammonium bromide: Similar in structure but with a cetyl group instead of the trioctyl and undecynyl groups.
Uniqueness
N,N,N-Trioctylundec-2-yn-1-aminium bromide is unique due to its combination of long alkyl chains and a terminal alkyne group. This gives it enhanced surfactant properties and the ability to participate in a wider range of chemical reactions compared to other quaternary ammonium compounds.
Properties
CAS No. |
62453-25-2 |
|---|---|
Molecular Formula |
C35H70BrN |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
trioctyl(undec-2-ynyl)azanium;bromide |
InChI |
InChI=1S/C35H70N.BrH/c1-5-9-13-17-21-22-23-27-31-35-36(32-28-24-18-14-10-6-2,33-29-25-19-15-11-7-3)34-30-26-20-16-12-8-4;/h5-26,28-30,32-35H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LSOFRNUBNZFNOC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC#CC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


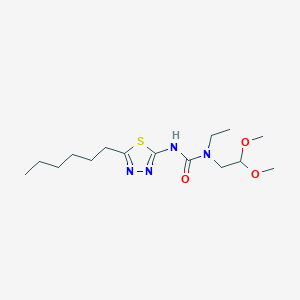


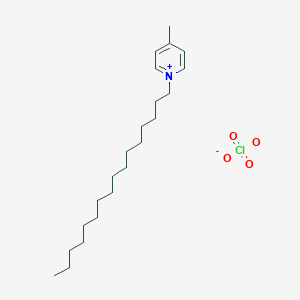
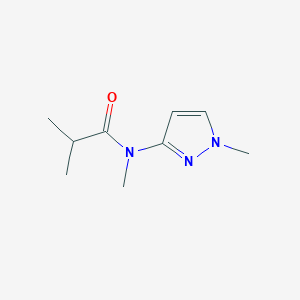
![N-[(1E)-2,2-Dichloroethylidene]-2-fluoroacetamide](/img/structure/B14519675.png)

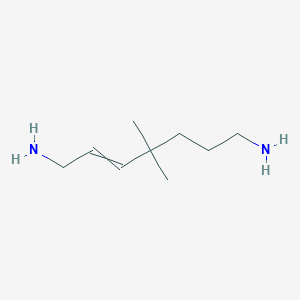
![S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14519694.png)
![Ethyl(dimethyl){9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14519703.png)

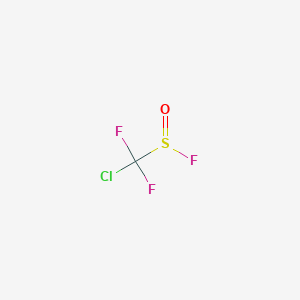
![2-Anilino-5-[phenyl(piperidin-1-yl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B14519722.png)
